molecular formula C26H38Cl2N2O4 B2523137 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)-4-methylphenoxy)propan-2-ol dihydrochloride CAS No. 1052403-83-4

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)-4-methylphenoxy)propan-2-ol dihydrochloride

Cat. No.: B2523137
CAS No.: 1052403-83-4
M. Wt: 513.5
InChI Key: AVRRYTHAJGNFFL-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt featuring a piperazine core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a propan-2-ol chain linked to a 2-(tert-butyl)-4-methylphenoxy moiety. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-tert-butyl-4-methylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4.2ClH/c1-19-5-7-23(22(13-19)26(2,3)4)30-17-21(29)16-28-11-9-27(10-12-28)15-20-6-8-24-25(14-20)32-18-31-24;;/h5-8,13-14,21,29H,9-12,15-18H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRRYTHAJGNFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O)C(C)(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)-4-methylphenoxy)propan-2-ol dihydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest interactions with various biological targets, particularly in the context of neurotransmitter systems and cancer therapeutics.

Chemical Structure and Properties

The compound's molecular formula is C22H30Cl2N2O3C_{22}H_{30}Cl_2N_2O_3, with a molecular weight of approximately 448.9 g/mol. The structure includes a piperazine ring, a benzo[d][1,3]dioxole moiety, and a tert-butyl group, contributing to its lipophilicity and pharmacological profile.

Component Description
Piperazine Ring Common in pharmaceuticals for receptor interaction
Benzo[d][1,3]dioxole Enhances biological activity through various mechanisms
Tert-butyl Group Increases lipophilicity and potential binding affinity

Neurotransmitter Receptor Interaction

Research indicates that compounds similar to this one exhibit significant interactions with serotonin and dopamine receptors. Modifications in the piperazine ring and substituents can influence the affinity and selectivity for these receptors, suggesting potential applications in treating psychiatric disorders such as depression and anxiety .

Anticancer Activity

The compound has shown promising anticancer activity in various studies. For instance, derivatives of benzo[d][1,3]dioxole have been reported to possess significant antitumor properties, with some exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin. Specific studies demonstrated that compounds containing similar structural motifs could inhibit cell proliferation in cancer cell lines such as HepG2 and HCT116 .

Case Study: Anticancer Mechanisms

  • Cell Lines Tested : HepG2 (liver), HCT116 (colon), MCF7 (breast)
  • IC50 Values :
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF7: 4.52 µM
  • Mechanisms Studied :
    • EGFR inhibition
    • Apoptosis assessment via annexin V-FITC
    • Effects on mitochondrial apoptosis pathway proteins (Bax and Bcl-2)

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : Cyclization of catechol with formaldehyde.
  • Piperazine Derivative Synthesis : Reaction of the benzo[d][1,3]dioxole intermediate with piperazine.
  • Final Coupling Reaction : Combining the piperazine derivative with tert-butyl and phenoxy groups under controlled conditions.

Pharmacological Implications

The unique combination of structural elements in this compound suggests a diverse range of pharmacological activities:

  • Potential antidepressant effects through serotonin receptor modulation.
  • Antineoplastic properties via inhibition of cancer cell proliferation.
  • Possible applications in treating neurodegenerative diseases due to its interaction with neurotransmitter systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Pharmacological Activity Physicochemical Properties
Target Compound Piperazine Benzo[d][1,3]dioxol-5-ylmethyl; 2-(tert-butyl)-4-methylphenoxy; dihydrochloride Not reported (potential CNS/antibacterial) High solubility (dihydrochloride salt)
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone (6g) Dihydropyrazole-piperazine Benzo[d][1,3]dioxol-5-yl; tert-butyl Antibacterial IR: 1661 cm⁻¹ (C=O); NMR: δ 1.0 (t-Bu)
1-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(1-naphthyloxy)-2-propanol dihydrochloride Piperazine Benzo[d][1,3]dioxol-5-ylmethyl; 1-naphthyloxy; dihydrochloride Not reported (CNS candidate) Similar solubility to target compound
Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)piperazin-1-yl)acetate Piperazine-benzodiazepine hybrid 8-chloro-dibenzo[b,e][1,4]diazepine; benzyl ester Antipsychotic (hypothesized) Lipophilic (ester group)
4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(thiomorpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Piperazine-triazolone 4-fluorophenyl; thiomorpholin Serotonin receptor modulation Moderate solubility (fluorophenyl enhances polarity)

Key Observations

Piperazine Core Modifications: The target compound and ’s analog share a piperazine-benzo[d][1,3]dioxol-5-ylmethyl group, but differ in the second substituent (2-(tert-butyl)-4-methylphenoxy vs. 1-naphthyloxy). In , the piperazine is linked to a dibenzo[b,e][1,4]diazepine moiety, suggesting antipsychotic activity via dopamine receptor binding, contrasting with the antibacterial focus of ’s dihydropyrazole-piperazine hybrid .

Pharmacological Implications: The dihydrochloride salt in the target compound and ’s analog improves bioavailability compared to neutral or esterified forms (e.g., ’s benzyl ester) . The tert-butyl and methyl groups in the target compound’s phenoxy substituent may enhance metabolic stability relative to the naphthyloxy group in , which could undergo oxidative metabolism .

Synthetic Pathways :

  • The target compound likely employs coupling reactions similar to and , where benzo[d][1,3]dioxol derivatives are attached via nucleophilic substitution or amidation .
  • ’s dihydropyrazole synthesis involves cyclocondensation, a route distinct from the target compound’s probable stepwise assembly .

Q & A

Q. What are the key synthetic strategies for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, including cyclization of the benzo[d][1,3]dioxole core, coupling with piperazine derivatives, and functionalization of the phenoxy-propanol backbone. Critical steps include:

  • Cyclization : Formation of the benzo[d][1,3]dioxole moiety via acid-catalyzed or microwave-assisted methods to enhance reaction efficiency .
  • Coupling : Use of palladium catalysts (e.g., Suzuki-Miyaura coupling) to link the benzylpiperazine and phenoxy-propanol groups, requiring precise control of temperature (60–100°C) and inert atmospheres .
  • Purification : Recrystallization or column chromatography to achieve >95% purity, verified via NMR and mass spectrometry .
    Key challenges include minimizing byproducts during coupling and ensuring stereochemical fidelity during propanol functionalization.

Q. How is structural characterization performed, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly for the benzodioxole (δ 5.9–6.1 ppm) and tert-butyl (δ 1.3 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated [M+H]+ = 523.2 g/mol) and detects impurities .
  • X-ray Crystallography : Optional for resolving stereochemistry in the propanol chain and piperazine conformation .

Q. What preliminary biological activities are associated with this compound?

The benzo[d][1,3]dioxole moiety is linked to CNS activity, while the phenoxy-propanol group may modulate adrenergic or serotonergic receptors. In vitro assays (e.g., receptor binding studies) are recommended to evaluate affinity for targets like 5-HT1A or α-adrenergic receptors, using radioligand displacement assays .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

Contradictions in activity (e.g., varying IC50 values) may arise from:

  • Purity discrepancies : Impurities >5% can skew results; validate via HPLC and orthogonal methods (e.g., elemental analysis) .
  • Assay variability : Standardize protocols (e.g., cell lines, incubation time) and include positive controls (e.g., known receptor antagonists) .
  • Structural analogs : Compare with compounds like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which show anticancer activity, to identify structure-activity relationships (SAR) .

Q. What strategies optimize experimental design for pharmacokinetic studies?

  • Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Monitor via LC-MS/MS for parent compound depletion .
  • Blood-brain barrier (BBB) penetration : Employ in vitro BBB models (e.g., MDCK-MDR1 cells) to measure permeability (Pe > 5 × 10⁻⁶ cm/s suggests CNS bioavailability) .
  • Toxicity screening : Conduct acute toxicity assays (OECD Guidelines) with dose-ranging studies (10–100 mg/kg in rodents) to identify NOAEL (No Observed Adverse Effect Level) .

Q. How can computational methods enhance mechanistic understanding?

  • Molecular docking : Simulate binding to targets (e.g., 5-HT1A) using software like AutoDock Vina. Focus on hydrogen bonding with the propanol hydroxyl and π-π stacking with the benzodioxole .
  • Quantum chemical calculations : Calculate electrostatic potential maps to predict reactivity of the tert-butylphenoxy group in nucleophilic environments .
  • MD simulations : Assess stability of the piperazine-propanol conformation in aqueous and lipid bilayer systems .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Yield optimization : Replace low-yield steps (e.g., Pd-catalyzed coupling) with microwave-assisted or flow chemistry techniques to improve efficiency .
  • Solvent selection : Transition from dichloromethane (environmental concerns) to cyclopentyl methyl ether (CPME) for greener synthesis .
  • Process control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression and minimize batch variability .

Methodological Guidance

Q. How to design a robust SAR study for derivative development?

  • Core modifications : Synthesize analogs with variations in the benzodioxole (e.g., methyl substitution) or piperazine (e.g., N-alkylation) .
  • Bioisosteric replacement : Replace the tert-butyl group with trifluoromethyl or cyclopropyl to assess steric/electronic effects .
  • Activity cliffs : Use Free-Wilson analysis to quantify contributions of substituents to potency .

Q. What techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
  • Knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., 5-HT1A) to assess loss of compound efficacy .

Q. How to address solubility limitations in in vivo studies?

  • Formulation strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance aqueous solubility (>1 mg/mL required for IV administration) .
  • Salt forms : Compare dihydrochloride with other salts (e.g., mesylate) for improved bioavailability .

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